molecular formula C11H12N2O B14447146 3-Acetyl-2-amino-5,6-dimethylbenzonitrile CAS No. 73318-15-7

3-Acetyl-2-amino-5,6-dimethylbenzonitrile

Cat. No.: B14447146
CAS No.: 73318-15-7
M. Wt: 188.23 g/mol
InChI Key: BJWMVLCYTLBODE-UHFFFAOYSA-N
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Description

3-Acetyl-2-amino-5,6-dimethylbenzonitrile is an organic compound with the molecular formula C11H12N2O. It is a benzonitrile derivative characterized by the presence of acetyl, amino, and dimethyl groups attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-2-amino-5,6-dimethylbenzonitrile typically involves multi-step organic reactions. One common method includes the nitration of a suitable precursor followed by reduction and acetylation. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes with optimized reaction conditions to maximize efficiency and minimize costs. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-2-amino-5,6-dimethylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines .

Scientific Research Applications

3-Acetyl-2-amino-5,6-dimethylbenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Acetyl-2-amino-5,6-dimethylbenzonitrile involves its interaction with specific molecular targets. The acetyl and amino groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    4-Acetylbenzonitrile: Similar structure but lacks the amino and dimethyl groups.

    2-Amino-5,6-dimethylbenzonitrile: Lacks the acetyl group.

    3-Acetyl-4-amino-5,6-dimethylbenzonitrile: Different position of the amino group.

Uniqueness

Its combination of acetyl, amino, and dimethyl groups allows for versatile chemical modifications and interactions .

Properties

CAS No.

73318-15-7

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

3-acetyl-2-amino-5,6-dimethylbenzonitrile

InChI

InChI=1S/C11H12N2O/c1-6-4-9(8(3)14)11(13)10(5-12)7(6)2/h4H,13H2,1-3H3

InChI Key

BJWMVLCYTLBODE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)C#N)N)C(=O)C

Origin of Product

United States

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